3-Chloro-4-fluorophenyl-(2-pyridyl)methanol
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Overview
Description
3-Chloro-4-fluorophenyl-(2-pyridyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a phenyl ring substituted with chlorine and fluorine atoms, and a pyridyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorophenyl-(2-pyridyl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorophenyl-(2-pyridyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: 3-Chloro-4-fluorophenyl-(2-pyridyl)ketone or 3-Chloro-4-fluorophenyl-(2-pyridyl)aldehyde.
Reduction: 3-Chloro-4-fluorophenyl-(2-pyridyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluorophenyl-(2-pyridyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic alcohols.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorophenyl-(2-pyridyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with a similar phenyl ring substitution pattern.
(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol: A compound with a similar structure but different substitution on the pyridyl ring.
Uniqueness
3-Chloro-4-fluorophenyl-(2-pyridyl)methanol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring, along with the pyridyl group, makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-9-7-8(4-5-10(9)14)12(16)11-3-1-2-6-15-11/h1-7,12,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEKNYCFGSVKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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